BIX02188

Übersicht

Beschreibung

BIX02188 ist ein potenter und selektiver Inhibitor der Mitogen-aktivierten Proteinkinase-Kinase 5 (MEK5). Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um den MEK5/extrazellulären signalregulierten Kinase 5 (ERK5)-Signalweg zu untersuchen. This compound hat eine inhibitorische Konzentration (IC50) von 4,3 Nanomolar für MEK5 und 810 Nanomolar für ERK5 .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

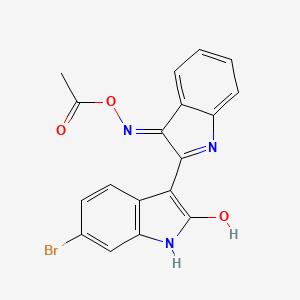

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Indol-Kernstruktur. Die wichtigsten Schritte umfassen:

Bildung des Indol-Kerns: Dies wird typischerweise durch eine Fischer-Indol-Synthese erreicht, bei der ein Phenylhydrazin unter sauren Bedingungen mit einem Keton oder Aldehyd reagiert.

Funktionalisierung des Indol-Kerns: Der Indol-Kern wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschte chemische Struktur zu erreichen. Dies beinhaltet Reaktionen wie Halogenierung, Nitrierung und Reduktion.

Kupplungsreaktionen: Das funktionalisierte Indol wird durch Reaktionen wie Suzuki- oder Heck-Kupplung mit anderen aromatischen Verbindungen gekoppelt, um die notwendigen Substituenten einzuführen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dazu gehört die Kontrolle von Temperatur, Druck und Reaktionszeit sowie die Verwendung von hochreinen Reagenzien und Lösungsmitteln.

Wissenschaftliche Forschungsanwendungen

BIX02188 is widely used in scientific research due to its selective inhibition of MEK5. Its applications include:

Chemistry: this compound is used as a tool compound to study the MEK5/ERK5 signaling pathway and its role in various cellular processes.

Biology: In biological research, this compound is used to investigate the effects of MEK5 inhibition on cell proliferation, differentiation, and apoptosis.

Medicine: this compound has potential therapeutic applications in diseases where the MEK5/ERK5 pathway is dysregulated, such as cancer and cardiovascular diseases.

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and develop novel treatments.

Wirkmechanismus

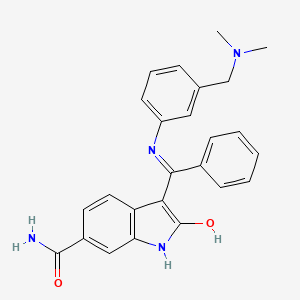

BIX02188, also known as (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-2-oxo-1H-indole-6-carboxamide, is a potent and selective inhibitor of MEK5 . This compound has been used as a pharmacological tool to help elucidate the role of the MEK5/ERK5 pathway in biological systems .

Target of Action

The primary target of this compound is MEK5 , a member of the mitogen-activated protein kinase kinase family . MEK5 plays a crucial role in the MAPK/ERK pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

This compound selectively inhibits the catalytic function of MEK5 . It blocks the phosphorylation of ERK5, a downstream target of MEK5, without affecting the phosphorylation of other closely related kinases such as ERK1/2, JNK, and p38 MAP kinases .

Biochemical Pathways

The inhibition of MEK5 by this compound affects the MAPK/ERK pathway . This pathway is crucial for transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to cell growth and differentiation . By blocking the phosphorylation of ERK5, this compound disrupts this signaling pathway, potentially affecting the growth and survival of cells .

Result of Action

The inhibition of MEK5 and ERK5 by this compound can lead to the induction of apoptosis in certain cell types . For instance, it has been reported to induce apoptosis in cells expressing the oncogenic mutant FLT3-ITD .

Biochemische Analyse

Biochemical Properties

BIX02188 interacts with the MEK5 enzyme, inhibiting its catalytic function . It has an IC50 of 4.3 nM for MEK5 and 810 nM for ERK5 . This compound does not inhibit closely related kinases such as MEK1, MEK2, ERK2, and JNK2 .

Cellular Effects

In cellular studies, this compound has been shown to block the phosphorylation of ERK5 in activated HeLa cells, without affecting the phosphorylation of ERK1/2, JNK, and p38 MAP kinases . This selective inhibition of ERK5 phosphorylation by this compound can influence various cellular functions, including cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the catalytic function of MEK5, leading to a decrease in ERK5 activity . This inhibition can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. It is known that this compound can block the phosphorylation of ERK5 in activated HeLa cells .

Metabolic Pathways

Given its role as a MEK5 inhibitor, it likely interacts with enzymes and cofactors involved in the MEK5/ERK5 signaling pathway .

Subcellular Localization

Given its role as a MEK5 inhibitor, it is likely to be found in areas of the cell where MEK5 is present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BIX02188 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:

Formation of the indole core: This is typically achieved through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Functionalization of the indole core: The indole core is then functionalized with various substituents to achieve the desired chemical structure. This involves reactions such as halogenation, nitration, and reduction.

Coupling reactions: The functionalized indole is coupled with other aromatic compounds through reactions like Suzuki or Heck coupling to introduce the necessary substituents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Analyse Chemischer Reaktionen

Arten von Reaktionen

BIX02188 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.

Substitution: Substitutionsreaktionen, wie Halogenierung oder Nitrierung, können verwendet werden, um neue funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierung kann mit Halogenen wie Chlor oder Brom erreicht werden, während die Nitrierung typischerweise Salpetersäure und Schwefelsäure beinhaltet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Reduktion zur Entfernung von Sauerstoff oder zum Hinzufügen von Wasserstoffatomen führen kann.

Wissenschaftliche Forschungsanwendungen

This compound wird in der wissenschaftlichen Forschung aufgrund seiner selektiven Hemmung von MEK5 weit verbreitet eingesetzt. Seine Anwendungen umfassen:

Chemie: this compound wird als Werkzeugverbindung verwendet, um den MEK5/ERK5-Signalweg und seine Rolle in verschiedenen zellulären Prozessen zu untersuchen.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Auswirkungen der MEK5-Hemmung auf Zellproliferation, -differenzierung und -apoptose zu untersuchen.

Medizin: this compound hat potenzielle therapeutische Anwendungen bei Krankheiten, bei denen der MEK5/ERK5-Weg dysreguliert ist, wie z. B. Krebs und Herz-Kreislauf-Erkrankungen.

Industrie: In der pharmazeutischen Industrie wird this compound in der Medikamentenforschung und -entwicklung verwendet, um neue therapeutische Ziele zu identifizieren und neuartige Behandlungen zu entwickeln.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die katalytische Aktivität von MEK5 selektiv hemmt. Diese Hemmung verhindert die Phosphorylierung und Aktivierung von ERK5, einem nachgeschalteten Ziel von MEK5. Durch die Blockierung des MEK5/ERK5-Signalwegs kann this compound verschiedene zelluläre Prozesse modulieren, darunter Zellwachstum, -überleben und -differenzierung .

Vergleich Mit ähnlichen Verbindungen

BIX02188 ist eng verwandt mit BIX02189, einem anderen selektiven Inhibitor von MEK5. Beide Verbindungen haben ähnliche Selektivitätsprofile, aber this compound ist geringfügig weniger potent als BIX02189 . Weitere ähnliche Verbindungen sind:

XMD17-109: Ein weiterer MEK5-Inhibitor mit einer anderen chemischen Struktur.

XMD8-92: Ein selektiver Inhibitor von ERK5 mit einem unterschiedlichen Wirkmechanismus.

This compound zeichnet sich durch seine hohe Selektivität für MEK5 und sein gut charakterisiertes Hemmungsprofil aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht.

Eigenschaften

IUPAC Name |

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPXKFOFEXJMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094614-84-2 | |

| Record name | BIX-02188 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094614842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIX-02188 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3VYY2X83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.